D-Mannose-d

Quantitative Mass Spectrometry Isotope Dilution Food Analysis

Unlabeled mannose fails as a tracer in mass spectrometry due to indistinguishable endogenous pools. D-Mannose-d solves this as a deuterated internal standard that co-elutes with the analyte. - **Quantitative Accuracy**: Corrects for matrix effects, extraction efficiency, and ionization suppression in honey or biological samples. - **Positional Isomers**: 2-deutero and 6-deutero variants available to resolve specific enzymatic steps in cancer metabolism or glycoprotein trafficking. - **Supply**: Synthesized under ISO 9001; purity ≥98% by GC-MS; shipped ambient with long-term storage at -20°C.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12408015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-d
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5D
InChIKeyGZCGUPFRVQAUEE-KPHNYKJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-d Overview


D-Mannose-d is a stable isotope-labeled analog of D-mannose in which one or more hydrogen atoms are replaced by deuterium [1]. D-Mannose is a C-2 epimer of D-glucose and a critical carbohydrate involved in human metabolism, particularly in protein glycosylation and cellular energy pathways [2]. The deuterated form (molecular weight 181.16 g/mol, exact mass 181.06966484 Da) serves as an essential research tool for metabolic flux analysis, glycoprotein trafficking studies, and as an internal standard in quantitative mass spectrometry assays [1].

Metabolic flux Deuterated tracer for pathway resolution and flux analysis
Glycoprotein studies Isotope-labeled mannose for MS-based glycosylation tracking
MS internal standard Co-eluting ISTD for matrix-effect correction in quantitative assays

Why D-Mannose-d Is Irreplaceable


Unlabeled D-mannose is indistinguishable from endogenous mannose in biological systems, rendering it useless as a tracer in metabolic flux studies or as an internal standard in mass spectrometry assays [1]. Similarly, 13C-labeled D-mannose, while useful for certain applications, produces different isotopic envelopes and fragmentation patterns in mass spectrometry compared to deuterated analogs, and cannot be substituted without altering assay parameters [2]. Position-specific deuteration (e.g., 2-deutero-D-mannose versus 6-deutero-D-mannose) further determines which metabolic pathways can be resolved, as deuterium retention varies by labeled position during enzymatic transformations [3]. Generic substitution therefore compromises both quantitative accuracy and mechanistic resolution.

Unlabeled D-mannose

May not distinguish from endogenous pools, limiting tracer or internal standard use.

13C-labeled analogs

May produce different isotopic envelopes, requiring revalidation of MS parameters.

Incorrect deuterium position

Position-specific retention determines pathway resolution; wrong isomer may limit mechanistic tracking.

D-Mannose-d Comparative Evidence


Internal Standard: D-Mannose-d vs. Unlabeled

In isotope dilution GC-MS analysis for honey mannose quantification, D-Mannose-d enables absolute quantitation via isotope ratio measurement, whereas unlabeled D-mannose produces no distinguishable signal from the endogenous analyte and cannot function as an internal standard [1]. The method using a deuterated mannose analog achieved validated quantitation through optimized GC separation conditions and MS parameters, with the isotope-labeled internal standard correcting for matrix effects and instrument drift throughout the analytical workflow [1].

ISTD vs. unlabeled
Head-to-head
Distinct m/z, enables isotope dilution quantitation
No distinguishable signal; cannot function as internal standard
Enables isotope dilution quantitation with matrix-effect correction.
Functional binary difference for MS internal standard use.
Quantitative Mass Spectrometry Isotope Dilution Food Analysis

Position-Specific Deuterium in Cancer Metabolism

Specifically deuterated D-mannose probes, including 2-deutero-D-mannose and 6-deutero-D-mannose, were synthesized to study 2-deoxy-D-glucose (2-DG) interference with D-glucose and D-mannose metabolism via mass spectrometry [1]. The choice between 2-deutero and 6-deutero labeling is not interchangeable; deuterium retention and metabolic fate differ based on the labeled position, enabling differential tracking of specific enzymatic steps in the glycolytic pathway and glycosylation processes [1]. These probes were specifically designed for investigating the pleiotropic mechanism of 2-DG in cancer cells [1].

Position-specific tracing
Class-level
2-deutero or 6-deutero tracks distinct enzymatic steps
Unlabeled: no position-specific tracking
Supports position-specific metabolic pathway tracing.
Deuterium retention varies by labeled position.
Cancer Metabolism Metabolic Flux Analysis Warburg Effect

D-Mannose-[2-d]: Glycoprotein Tracing

D-Mannose-[2-d] enables incorporation of deuterated mannose into glycoproteins, permitting researchers to trace and dissect protein glycosylation patterns, folding dynamics, and stability . Unlabeled D-mannose incorporation cannot be distinguished from endogenous glycosylation events, whereas the deuterium label provides a detectable signal for tracking mannose integration into biosynthetic pathways .

Glycoprotein tracing
Source review
[2-d] enables MS detection of mannose incorporation
Unlabeled: incorporation indistinguishable from background
Supports glycoprotein incorporation and trafficking studies.
Requires validation in target cell system.
Glycoprotein Research Glycosylation Protein Trafficking

Single vs. Dual Isotope Labeling

D-Mannose-d provides single-isotope (deuterium) labeling suitable for standard MS-based metabolic tracing and internal standardization [1]. In contrast, D-Mannose-13C,d-2 dual labeling (combined carbon-13 and deuterium) provides additional insights into metabolic pathways and reaction mechanisms but introduces greater mass shift complexity and distinct chromatographic behavior . The choice between single-isotope D-Mannose-d and dual-labeled analog depends on experimental objectives: simpler quantitation workflows favor single-label D-Mannose-d, while advanced pathway resolution studies may require dual-label compounds .

Single vs. dual label
Source review
Single D label: simpler MS interpretation, routine IS workflows
Dual 13C+D: greater pathway resolution but increased spectral complexity
Supports routine quantitative MS workflows.
Single-label minimizes spectral complexity.
Metabolic Tracing Dual Isotope Labeling Reaction Mechanism Elucidation

Isotope Discrimination Correction in Complex Matrices

Stable isotope-labeled compounds, including deuterated analogs, serve as internal standards in MS quantitation to correct for matrix effects, ionization efficiency variations, and instrument drift [1]. After correction for isotope discrimination and deuterium-hydrogen exchange, deuterium enrichment of specific fragments can be quantitated using selective ion monitoring, enabling absolute quantitation with reduced sample preparation requirements [1][2]. Unlabeled external calibration methods require more extensive sample cleanup and are more susceptible to matrix interference [1].

Matrix-effect correction
Reported
Isotope dilution with deuterated IS: matrix-corrected quantitation
External calibration: more extensive cleanup, susceptible to matrix effects
Supports matrix-effect correction and method robustness.
Reported in complex biological matrices.
Quantitative Accuracy Matrix Effect Correction Isotope Discrimination

D-Mannose-d Applications


Mannose Quantitation in Food Matrices

For food testing laboratories requiring accurate mannose quantitation in honey or other complex matrices, D-Mannose-d serves as an essential isotope-labeled internal standard [1]. The method involves spiking samples with D-Mannose-d, followed by derivatization and GC-MS analysis. The isotope ratio between endogenous mannose and the deuterated internal standard enables absolute quantitation with correction for matrix effects, extraction efficiency, and instrument variability [1]. This approach eliminates the need for external calibration curves susceptible to matrix interference.

Cancer Metabolism Flux Analysis

For oncology researchers investigating altered carbohydrate metabolism in cancer cells, specifically deuterated D-mannose probes (e.g., 2-deutero-D-mannose, 6-deutero-D-mannose) enable MS-based tracing of mannose metabolic fate [1]. These probes were specifically synthesized to study the mechanism of 2-deoxy-D-glucose interference with glucose and mannose metabolism [1]. Researchers should select positional isomers based on the specific enzymatic step under investigation, as deuterium retention patterns vary by labeled position during metabolic transformations.

Glycoprotein Trafficking Studies with Deuterium

For glycobiology researchers studying protein glycosylation dynamics, D-Mannose-[2-d] provides a detectable tracer for mannose incorporation into glycoproteins [1]. By supplementing cell culture media with deuterated mannose, researchers can track the kinetics of N-linked and O-linked glycosylation, monitor protein folding efficiency, and map glycoprotein trafficking pathways [1]. The deuterium label allows MS-based discrimination between newly synthesized glycoproteins and pre-existing pools, enabling quantitative flux measurements through the glycosylation machinery.

High-Throughput Pharmacokinetic MS Assays

For bioanalytical laboratories conducting high-volume pharmacokinetic studies or biomarker quantitation, D-Mannose-d serves as a stable isotope-labeled internal standard that co-elutes with the target analyte and corrects for ionization suppression, matrix effects, and instrument drift [1]. The use of deuterated internal standards enables reduced sample preparation requirements compared to external calibration methods while maintaining quantitative accuracy across large sample batches [1].

Application
Selection Property
Validation Focus
Food matrix mannose quantitation
Isotope dilution suitability
Matrix-effect correction & method accuracy
Cancer cell metabolic flux studies
Position-specific deuterium labeling
Metabolic pathway resolution
Glycoprotein dynamics studies
Deuterium tracer incorporation
Glycosylation kinetics & trafficking
High-throughput bioanalytical quantitation
Co-eluting stable isotope IS
Ionization suppression & drift correction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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